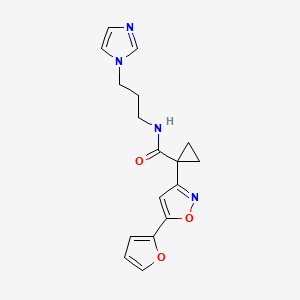![molecular formula C11H11BrN2O3 B2649555 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid CAS No. 2248336-57-2](/img/structure/B2649555.png)
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid (BPIC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPIC is a derivative of imidazolidine-2-one and is synthesized through a specific method.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid in its various applications is not yet fully understood. However, it is known that 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid can interact with specific targets in cells and tissues, leading to the observed effects. In the case of anti-inflammatory and anti-cancer properties, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been shown to inhibit the activity of specific enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been shown to have various biochemical and physiological effects in animal models. In studies on its anti-inflammatory properties, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the blood and tissues of animals. In studies on its anti-cancer properties, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo.
Advantages and Limitations for Lab Experiments
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, stability, and reproducibility. However, some limitations of 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid include its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid. In the field of medicinal chemistry, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid could be further studied for its anti-inflammatory and anti-cancer properties, with a focus on identifying its specific targets and mechanisms of action. In the field of material science, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid could be used as a ligand in the synthesis of new MOFs with improved gas storage and separation properties. 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid could also be studied for its potential use in the development of sensors for environmental monitoring, such as for detecting pollutants in water and air.
Synthesis Methods
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid is synthesized through a specific method that involves the reaction of 3-bromobenzylamine with ethyl glyoxylate in the presence of a base. The resulting product is then subjected to a cyclization reaction with triethyl orthoformate, followed by hydrolysis to obtain 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid. The synthesis method of 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been established to be efficient and reproducible.
Scientific Research Applications
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In the field of material science, 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications. 4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid has also been studied for its potential use in the development of sensors for environmental monitoring.
properties
IUPAC Name |
4-[(3-bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c12-8-3-1-2-7(4-8)5-11(9(15)16)6-13-10(17)14-11/h1-4H,5-6H2,(H,15,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSWXOPQMMWRPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(CC2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2649478.png)
![N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2649480.png)
![1H-Oxazolo[3',4':1,2]pyrido[3,4-b]indol-3-one, 5,6,11,11b-tetrahydro-8-methoxy-1,1,11b-trimethyl-](/img/structure/B2649482.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one](/img/structure/B2649483.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2649484.png)
![N-(furan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2649485.png)

![4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2649488.png)
![3-Methoxy-4-{[(4-methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2649489.png)
![3,4-dimethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2649494.png)